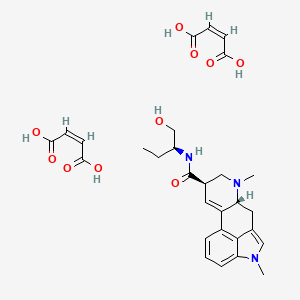

Methysergide dimaleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

An ergot derivative that is a congener of LYSERGIC ACID DIETHYLAMIDE. It antagonizes the effects of serotonin in blood vessels and gastrointestinal smooth muscle, but has few of the properties of other ergot alkaloids. Methysergide is used prophylactically in migraine and other vascular headaches and to antagonize serotonin in the carcinoid syndrome.

Wissenschaftliche Forschungsanwendungen

Migraine and Cluster Headache Treatment

Methysergide dimaleate has been recognized as an effective treatment for migraine and cluster headaches. It was first introduced as a preventive drug for migraine based on the potential involvement of serotonin in migraine attacks. Methysergide's clinical effect in this context is often excellent, although its use declined due to associated risks. The International Headache Society's survey indicated that 71.3% of respondents had prescribed methysergide, primarily for refractory cases of cluster headache more than migraine, highlighting its importance as a unique treatment option in specific patient populations (MacGregor & Evers, 2017); (Koehler & Tfelt-Hansen, 2008); (Rizzoli, 2014).

Serotonin Antagonist Properties

Methysergide's role as a serotonin antagonist has been a focal point of research, particularly in the context of migraine and headache treatment. Its ability to inhibit serotonin has led to its use in experimental studies exploring the neurotransmitter's role in various conditions (Raskin, 2003).

Effects on Blood Flow and Wound Healing

Research has demonstrated that methysergide can affect blood flow and wound healing. It was found to reduce blood flow in both normal and scalded skin, which could have implications for its use in treating certain types of injuries or conditions affecting skin blood flow (Zhang et al., 2000).

Behavioral Effects in Animal Studies

In animal studies, methysergide has been shown to impact behavior. For instance, it improved the ability of rats with a deficit of corticosteroid hormones to acquire and reproduce an active avoidance reflex, indicating its potential influence on learning and behavior in conditions of hormonal imbalance (Sapronov & Fedotova, 2001).

Role in Migraine Prophylaxis and Brain Activity

Methysergide is considered instrumental in the field of migraine prophylaxis. Its development not only advanced understanding of migraine prevention but also contributed to a shift in the perception of migraine from a psychological issue to a legitimate medical condition. Furthermore, its influence on cortical spreading depression, a phenomenon implicated in migraine, underscores its significance in the prophylactic treatment of migraine (Ayata et al., 2006).

Eigenschaften

CAS-Nummer |

120220-03-3 |

|---|---|

Produktname |

Methysergide dimaleate |

Molekularformel |

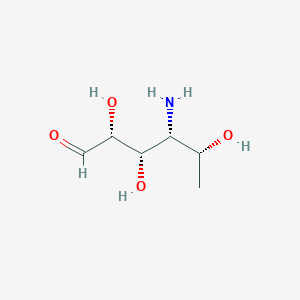

C29H35N3O10 |

Molekulargewicht |

585.6 g/mol |

IUPAC-Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C21H27N3O2.2C4H4O4/c1-4-15(12-25)22-21(26)14-8-17-16-6-5-7-18-20(16)13(10-23(18)2)9-19(17)24(3)11-14;2*5-3(6)1-2-4(7)8/h5-8,10,14-15,19,25H,4,9,11-12H2,1-3H3,(H,22,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/t14-,15+,19-;;/m1../s1 |

InChI-Schlüssel |

FUYUWMZGKBNTIB-VMTAUMJGSA-N |

Isomerische SMILES |

CC[C@H](NC(=O)[C@@H]1C=C2C3=C4C(=CC=C3)N(C=C4C[C@H]2N(C1)C)C)CO.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |

SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Kanonische SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |

Synonyme |

Désernil Sandoz Désernil-Sandoz Deseril Desril Dimaleate, Methysergide Dimethylergometrin Maleate, Methysergide Methylmethylergonovine Methysergide Methysergide Dimaleate Methysergide Maleate Sansert UML 491 UML-491 UML491 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)

![6-Chloro-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-5-methylimidazo[1,5-a]quinoxalin-4-one](/img/structure/B1259157.png)